3-Chloro-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride
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Overview
Description
3-Chloro-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride: is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a phenyl group attached to a benzofuranol core. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuranol moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the chloro group or the benzofuranol ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of benzofuranone derivatives.
Reduction: Formation of dechlorinated or reduced benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme interactions and inhibition.
Medicine:
- Explored for its potential therapeutic applications in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-Chloro-4-methylaniline: A related compound with a similar chloro and amino group but lacks the benzofuranol core.
4-Chloro-2-((dimethylamino)methyl)aniline: Another related compound with a similar dimethylamino group but different structural framework.
Uniqueness:
- The presence of the benzofuranol core in 3-Chloro-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride imparts unique chemical properties and potential biological activities that are not observed in the similar compounds mentioned above. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
63112-55-0 |
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Molecular Formula |
C17H17Cl2NO2 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
(3-chloro-5-hydroxy-2-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H16ClNO2.ClH/c1-19(2)10-12-13(20)8-9-14-15(12)16(18)17(21-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3;1H |
InChI Key |
YYOQDZOAYSPTOU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)Cl)O.[Cl-] |
Origin of Product |
United States |
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